molecular formula C14H16ClNO3 B7792580 1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride

1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride

Cat. No.: B7792580
M. Wt: 281.73 g/mol
InChI Key: MMXBODOVJIFYBW-UHFFFAOYSA-N
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Description

1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenoxyacetyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride typically involves the following steps:

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) to form phenoxyacetyl chloride.

    Acylation of Piperidine: The phenoxyacetyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(2-Phenoxyacetyl)piperidine.

    Formation of Carbonyl Chloride: Finally, the 1-(2-Phenoxyacetyl)piperidine is treated with oxalyl chloride (COCl₂) to introduce the carbonyl chloride group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Hydrolysis: This reaction can be carried out under acidic or basic conditions, often using water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols and Amines: Formed from reduction reactions.

Scientific Research Applications

1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The phenoxyacetyl group can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyacetyl)piperidine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    1-(2-Phenoxyacetyl)piperidine-4-carboxylic acid: Formed from the hydrolysis of the carbonyl chloride group.

    1-(2-Phenoxyacetyl)piperidine-4-alcohol: Formed from the reduction of the carbonyl chloride group.

Uniqueness

1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride is unique due to the presence of both the phenoxyacetyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in medicinal chemistry.

Properties

IUPAC Name

1-(2-phenoxyacetyl)piperidine-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-14(18)11-6-8-16(9-7-11)13(17)10-19-12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXBODOVJIFYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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